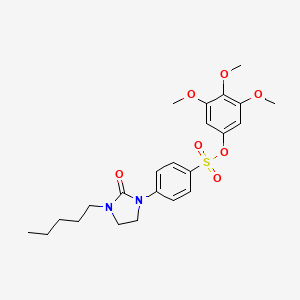

Antitumor agent-88

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30N2O7S |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(3,4,5-trimethoxyphenyl) 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate |

InChI |

InChI=1S/C23H30N2O7S/c1-5-6-7-12-24-13-14-25(23(24)26)17-8-10-19(11-9-17)33(27,28)32-18-15-20(29-2)22(31-4)21(16-18)30-3/h8-11,15-16H,5-7,12-14H2,1-4H3 |

InChI Key |

FZZTWGWSVOXHQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCN(C1=O)C2=CC=C(C=C2)S(=O)(=O)OC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antitumor Agent-88

This technical guide provides a comprehensive overview of the core mechanism of action for "Antitumor agent-88," a term that appears to refer to multiple investigational compounds in preclinical and clinical development. The primary focus of this document is on SM-88 , a novel anti-cancer agent for which the most substantial data is publicly available. Additionally, this guide will cover available information on a distinct small molecule referred to as This compound by MedchemExpress and an antibody-drug conjugate designated as RC88 .

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways, experimental data, and methodologies associated with these agents.

SM-88: A Multi-faceted Approach to Cancer Therapy

SM-88 is an oral, modified dysfunctional tyrosine therapy designed to exploit the unique metabolic and cellular processes of cancer cells.[1] It is administered as part of a combination therapy, referred to as SMK Therapy, which includes melanin, phenytoin, and sirolimus.[2] The overarching mechanism of SM-88 is to induce significant oxidative stress within cancer cells, leading to their selective destruction.[3][4] This is achieved through a synergistic interplay of its components that modulate several key cellular pathways.

Core Mechanism of Action

The primary mechanism of SM-88 revolves around the elevation of reactive oxygen species (ROS) to cytotoxic levels within the tumor microenvironment, disruption of protein synthesis, and modulation of the immune response.[1][4]

-

Induction of Oxidative Stress: SM-88 is designed to leverage the unique metabolic characteristics of cancer cells, specifically their high consumption of nonessential amino acids.[1] The combination therapy works to increase the levels of free radicals inside cancer cells, thereby inducing oxidative stress and leading to cell death.[3] The components of the SMK therapy contribute to this effect, with phenytoin and methoxsalen (a component of the broader therapy) increasing ROS levels through different pathways.[4]

-

Disruption of Protein Synthesis: As a dysfunctional tyrosine analogue, SM-88 interferes with protein synthesis in tumor cells. This is particularly effective against proteins with a high tyrosine content, such as MUC1, which plays a role in mitigating ROS levels. By halting the expression of such proteins, SM-88 compromises the cancer cells' ability to manage the increased oxidative stress, ultimately triggering apoptosis.[4]

-

Alterations in Autophagy: SM-88 appears to disrupt autophagy, a cellular process that cancer cells utilize for survival by recycling their own components.[1][5] By inhibiting this survival mechanism, SM-88 further sensitizes cancer cells to the induced oxidative stress.

-

Immune Modulation: Preclinical studies have shown that SM-88 has a broad impact on the immune dynamics of the tumor microenvironment.[1] This includes a reduction in M2 macrophages, which are known to promote tumor growth, and a preservation of M1 polarized macrophages, which have antitumor effects.[1] This alteration in the M1/M2 macrophage ratio can help suppress tumor growth.[1] Additionally, SM-88 has been observed to lower intratumoral T-regulatory (T-reg) cell populations, potentially reducing immunosuppressive signaling.[1]

Signaling Pathways

The multifaceted mechanism of SM-88 involves the modulation of several interconnected signaling pathways. The following diagram illustrates the proposed signaling cascade leading to cancer cell death.

Caption: Proposed mechanism of action for SM-88 combination therapy.

Quantitative Data

The following tables summarize the quantitative data from preclinical and clinical studies of SM-88.

Table 1: Preclinical Efficacy of SM-88

| Experimental Model | Treatment Dose | Outcome | Source |

| HCT-116 colon cancer xenograft in athymic nude mice | 324 mg/kg daily | Significant reduction in tumor growth by day 19 | [1] |

| Pan02 pancreatic cancer xenograft in immune-competent mice | 75 mg/kg daily | Significant reduction in tumor growth by day 34 | [1] |

Table 2: Clinical Efficacy of SM-88 (TYME-88-Panc Trial)

| Patient Population | Endpoint | Result | Source |

| Advanced Pancreatic Cancer | Median Overall Survival (OS) | 6.4 months | [5] |

| Advanced Pancreatic Cancer | RECIST Clinical Benefit Rate (Stable Disease or better) | 44% | [5] |

| Advanced Pancreatic Cancer (patients with at least Stable Disease) | Reduction in Risk of Death (Hazard Ratio) | 92% (HR, 0.08; P = .02) | [5] |

Table 3: First-in-Human Study of SMK Therapy (including SM-88)

| Patient Population | Endpoint | Result | Source |

| Advanced Metastatic Cancer (n=30) | Clinical Benefit Rate (CR+PR+SD) | 90% | [2] |

| Advanced Metastatic Cancer (n=30) | Median Overall Survival | 29.8 months | [2] |

| Advanced Metastatic Cancer (n=30) | Median Progression-Free Survival | 13 months | [2] |

Experimental Protocols

Detailed experimental protocols are not fully available in the provided search results. However, the following outlines the methodologies for key experiments cited.

In Vivo Xenograft Studies:

-

HCT-116 Colon Cancer Model:

-

Animal Model: Female athymic nude mice.[1]

-

Tumor Implantation: Subcutaneous implantation of HCT-116 cells.[1]

-

Treatment Initiation: Treatment began when tumors reached a volume of 50-100 mm³.[1]

-

Treatment Groups: Mice received either the vehicle alone or SM-88 at various doses, including 81 mg/kg, 162 mg/kg, and 324 mg/kg daily.[1]

-

Endpoints: Tumor growth and animal survival were monitored.[1]

-

-

Pan02 Pancreatic Cancer Model:

-

Animal Model: Immune-competent mice.[1]

-

Treatment Groups: Mice received either the vehicle alone or SM-88 at a daily dose of 75 mg/kg.[1]

-

Endpoints: Tumor growth and animal survival were monitored. By day 34, all mice were reported to be alive with no significant differences in body weight changes.[1]

-

Clinical Trials:

-

TYME-88-Panc (Phase 2):

-

First-in-Human Study (Phase 1):

-

Patient Population: Subjects with advanced metastatic cancer (n=30).[2]

-

Treatment: SMK Therapy (SM-88 with melanin, phenytoin, and sirolimus) administered for an initial 6-week cycle (5 days on, 2 off per week).[2]

-

Endpoints: Safety, tolerability, clinical response (RECIST 1.1), overall survival, progression-free survival, and quality of life.[2]

-

The following diagram illustrates a generalized workflow for the in vivo xenograft studies.

Caption: Generalized experimental workflow for in vivo xenograft studies.

This compound (MedchemExpress)

A distinct small molecule, also referred to as "this compound," is available from MedchemExpress for research purposes. This compound exhibits a different mechanism of action compared to SM-88.

Core Mechanism of Action

This this compound demonstrates potent antimitotic activity.[6] Its primary mechanisms include:

-

Cell Cycle Arrest: It causes an accumulation of cells in the G2/M phase of the cell cycle.[6]

-

Microtubule Disruption: The agent disrupts the microtubule and cytoskeleton in cancer cells that express CYP1A1.[6]

-

CYP1A1 Inhibition: It acts as a competitive inhibitor of the CYP1A1 enzyme.[6]

Quantitative Data

Table 4: In Vitro Efficacy of this compound (MedchemExpress)

| Cell Line | IC50 | Source |

| MCF-7 (breast cancer) | 200 nM (at 48h) | [6] |

| MDA-MB-231 (breast cancer) | >8600 nM | [6] |

| MDA-MB-468 (breast cancer) | 21 nM | [6] |

| SK-BR-3 (breast cancer) | 3.2 nM | [6] |

| HT-1080 (fibrosarcoma) transfected with CYP1A1 | 30 nM | [6] |

Table 5: In Vivo Efficacy of this compound (MedchemExpress)

| Experimental Model | Treatment Dose | Outcome | Source |

| Chick embryos bearing HT-1080 CYP1A1 tumors | 1 µ g/egg | Reduced tumor weight by 49% | [6] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this small molecule.

Caption: Proposed mechanism of this compound (MedchemExpress).

RC88: An Antibody-Drug Conjugate

RC88 is a mesothelin-targeting antibody-drug conjugate (ADC) being investigated for the treatment of malignant solid tumors.[7][8]

Core Mechanism of Action

The mechanism of RC88 is characteristic of an ADC:

-

Target Binding: RC88 binds to mesothelin (MSLN) on the surface of tumor cells.[7]

-

Internalization and Payload Release: Upon binding, the ADC-receptor complex is internalized through receptor-mediated endocytosis and trafficked to lysosomes. Inside the lysosomes, the cytotoxic payload, monomethyl auristatin E (MMAE), is released via protease cleavage.[7]

-

Cytotoxicity: The released MMAE exerts its killing effect by arresting the tumor cell cycle in the G2/M phase, which induces apoptosis.[7]

Quantitative Data

Table 6: Preclinical Efficacy of RC88

| Experimental Model | Treatment Dose | Outcome | Source |

| H292-MSLN-9C8 xenograft | 3 mg/kg (q1w x 3) | Tumor regression to less than 201 mm³ | [7] |

| OVCAR3-MSLN-3# xenograft | 1.5 and 3 mg/kg (q1w x 3) | Significant tumor reduction | [7] |

Signaling Pathway

The following diagram depicts the mechanism of action for the RC88 antibody-drug conjugate.

Caption: Mechanism of action for the RC88 antibody-drug conjugate.

References

- 1. onclive.com [onclive.com]

- 2. A first-in-human study of the novel metabolism-based anti-cancer agent SM-88 in subjects with advanced metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sm-88 - My Cancer Genome [mycancergenome.org]

- 4. onclive.com [onclive.com]

- 5. onclive.com [onclive.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Translation of the efficacy of antibody–drug conjugates from preclinical to clinical using a semimechanistic PK/PD model: A case study with RC88 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translation of the efficacy of antibody-drug conjugates from preclinical to clinical using a semimechanistic PK/PD model: A case study with RC88 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of Antitumor Agent-88

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-88 is a novel synthetic compound demonstrating significant potential as a targeted anticancer agent. It functions as a potent antimitotic agent by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. A key feature of this compound is its dual-action mechanism, which also includes the competitive inhibition of cytochrome P450 1A1 (CYP1A1), an enzyme overexpressed in certain cancer types, including breast cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting all available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Discovery and Rationale

This compound, identified as compound 14 in the primary literature, emerged from a research program focused on developing antimitotic prodrugs that can be selectively activated in cancer cells expressing high levels of CYP1A1.[1] The core concept was to design a molecule that is relatively stable and less toxic systemically but can be metabolized into a highly active cytotoxic agent within the tumor microenvironment, thereby increasing therapeutic efficacy and reducing off-target side effects. The chemical scaffold of this compound belongs to a class of compounds known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. The specific homologation of the alkyl side chain in this series led to the identification of this compound as a compound with improved stability in rodent liver microsomes, a critical parameter for in vivo applications.

Chemical Synthesis

The synthesis of this compound is part of a broader synthetic scheme for a series of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. While the full, step-by-step protocol for this compound (compound 14) is detailed in the primary research article, the general pathway involves a multi-step process.

General Synthetic Pathway

The synthesis generally begins with the reaction of an appropriate aniline with 2-chloroethyl isocyanate to form a 1-(2-chloroethyl)-3-phenylurea derivative. This intermediate then undergoes an intramolecular cyclization, typically facilitated by a base, to form the core 1-phenylimidazolidin-2-one structure. This core is then subjected to further reactions to introduce the benzenesulfonate moiety, ultimately yielding the final product.

A more detailed, step-by-step synthesis protocol for this compound is available in the cited primary literature but could not be reproduced here due to paywall restrictions.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action:

-

Microtubule Disruption: The primary mechanism is the potent disruption of microtubule polymerization. By interfering with the dynamic assembly and disassembly of microtubules, which are essential components of the mitotic spindle, this compound prevents proper chromosome segregation during mitosis. This leads to a halt in cell division at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).

-

CYP1A1 Inhibition: this compound is also a competitive inhibitor of CYP1A1. This is significant as CYP1A1 is often overexpressed in various tumors and can be involved in both the activation of pro-carcinogens and the metabolism of therapeutic agents. The inhibition of CYP1A1 by this compound may contribute to its overall therapeutic profile and could be exploited for targeted therapy in CYP1A1-positive cancers.

Caption: Mechanism of action of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 200 |

| MDA-MB-468 | Breast Cancer | 21 |

| SK-BR-3 | Breast Cancer | 3.2 |

| MDA-MB-231 | Breast Cancer | >8600 |

| HT-1080 (CYP1A1) | Fibrosarcoma (transfected) | 30 |

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | Ki (µM) |

| CYP1A1 | Competitive | 1.4 |

Table 3: In Vivo Efficacy Data

| Animal Model | Dosage | Administration Route | Outcome |

| Chick embryos with HT-1080 (CYP1A1) tumors | 1 µ g/egg | Chorioallantoic membrane application | 49% reduction in tumor weight |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the methodologies used to evaluate this compound.

Note: The following protocols are generalized based on standard laboratory procedures and the available information. The specific, detailed parameters can be found in the primary research article by Chavez Alvarez AC, et al., J Med Chem. 2023;66(4):2477-2497.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Caption: Workflow for a typical MTT cell viability assay.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., 50 nM) for a set time (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the G2/M population indicates cell cycle arrest at this phase.

Microtubule Disruption Assay

Immunofluorescence microscopy is commonly used to visualize the effects of compounds on the microtubule network.

-

Cell Culture: Cells are grown on coverslips in a petri dish.

-

Treatment: The cells are treated with this compound.

-

Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Immunostaining: The microtubules are labeled with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The cell nuclei can be counterstained with DAPI.

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. Disruption of the normal filamentous microtubule network is indicative of the compound's activity.

CYP1A1 Inhibition Assay

This assay determines the inhibitory potential and kinetics of this compound on CYP1A1 activity.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, a specific substrate for CYP1A1 (e.g., a fluorogenic probe), and human liver microsomes or recombinant CYP1A1 enzyme.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

-

Initiation: The reaction is initiated by adding the cofactor NADPH.

-

Incubation: The reaction is incubated for a specific time at 37°C.

-

Termination: The reaction is stopped, typically by adding a solvent like acetonitrile.

-

Detection: The formation of the product is quantified, usually by fluorescence or mass spectrometry.

-

Data Analysis: The rate of product formation is measured at different inhibitor concentrations to determine the IC50 and the inhibition constant (Ki) through kinetic modeling (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Conclusion and Future Directions

This compound is a promising new chemical entity with a well-defined mechanism of action as a microtubule-disrupting agent and a CYP1A1 inhibitor. The available data demonstrates its potent in vitro activity against a range of cancer cell lines, particularly those expressing CYP1A1, and initial in vivo studies have shown its potential to reduce tumor growth.

Future research should focus on several key areas:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies in relevant animal models are necessary to understand its in vivo behavior.

-

Efficacy in Orthotopic and Patient-Derived Xenograft Models: Evaluating this compound in more clinically relevant cancer models will provide a better prediction of its potential therapeutic efficacy.

-

Investigation of Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for its long-term clinical development.

-

Optimization of the Chemical Scaffold: Further medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and potential clinical translation of this compound and related compounds.

References

Target Identification and Validation of Antitumor Agent-88: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-88 has emerged as a promising compound with potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the methodologies and data associated with the identification and validation of its molecular targets. The primary mechanisms of action identified are the disruption of microtubule dynamics and the inhibition of Cytochrome P450 1A1 (CYP1A1). This document details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

The discovery of novel antitumor agents with well-defined molecular targets is a cornerstone of modern oncology drug development.[1][2][3][4][5] this compound has demonstrated significant antimitotic activity, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in sensitive cancer cell lines.[6] Furthermore, it has been identified as a competitive inhibitor of CYP1A1, an enzyme implicated in the metabolism of xenobiotics and the activation of pro-carcinogens.[6] This dual activity profile suggests a multi-pronged approach to cancer cell inhibition. This guide will delineate the scientific journey from initial observations to the validation of these targets, providing a blueprint for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the characterization of this compound's activity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 200[6] |

| MDA-MB-231 | Breast Cancer | >8600[6] |

| MDA-MB-468 | Breast Cancer | 21[6] |

| SK-BR-3 | Breast Cancer | 3.2[6] |

| HT-1080 (CYP1A1-transfected) | Fibrosarcoma | 30[6] |

Table 2: Enzyme Inhibition and In Vivo Efficacy

| Target/Model | Parameter | Value |

| CYP1A1 | Ki (nM) | 1400[6] |

| Chick Embryo (HT-1080 CYP1A1 tumors) | Tumor Weight Reduction | 49% (at 1 µ g/egg )[6] |

Target Identification Methodologies

The initial identification of potential targets for this compound would likely involve a combination of phenotypic screening and hypothesis-driven approaches. Given its potent cytotoxic and antimitotic effects, investigations would naturally focus on proteins involved in cell division and microtubule dynamics.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

To identify direct binding partners of this compound, an affinity chromatography approach can be employed. This involves immobilizing the compound on a solid support and identifying proteins from cell lysates that specifically bind to it.

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose beads).

-

Incubate the derivatized compound with the resin according to the manufacturer's instructions to achieve efficient coupling.

-

Wash the resin extensively to remove any non-covalently bound compound.

-

Prepare a control resin with the linker arm alone to identify non-specific binders.

-

-

Cell Lysis and Protein Extraction:

-

Culture a sensitive cell line (e.g., MDA-MB-468) to 80-90% confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing soluble proteins.

-

-

Affinity Purification:

-

Incubate the cell lysate with the this compound-coupled resin and the control resin for 2-4 hours at 4°C with gentle rotation.

-

Wash the resins several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive inhibitor (excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Mass Spectrometry Analysis:

-

Resolve the eluted proteins by SDS-PAGE and visualize with silver staining.

-

Excise protein bands that are unique to the this compound resin.

-

Perform in-gel trypsin digestion of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

-

Workflow for Target Identification using AC-MS

Caption: Workflow for identifying protein targets of this compound using affinity chromatography-mass spectrometry.

Target Validation

Once potential targets are identified, their biological relevance to the observed phenotype must be validated.[7][8][9] For this compound, this involves confirming the roles of microtubule disruption and CYP1A1 inhibition in its anticancer activity.

Validation of Microtubule Disruption

The potent antimitotic activity and G2/M phase arrest strongly suggest that this compound targets the microtubule network.

-

Cell Culture and Treatment:

-

Seed a sensitive cell line (e.g., SK-BR-3) on glass coverslips in a 24-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the microtubule structure. In untreated cells, a fine filamentous network should be observed. In treated cells, disruption of this network, such as depolymerization or formation of abnormal structures, would be indicative of microtubule targeting.

-

Validation of Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.[10][11][12][13][14] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

-

Cell Treatment and Heating:

-

Treat intact cells with this compound or a vehicle control.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

-

Protein Extraction and Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

-

Western Blot Analysis:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target (e.g., α-tubulin).

-

Quantify the band intensities to determine the amount of soluble target protein at each temperature.

-

Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound confirms direct target engagement.

-

CETSA Workflow

Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).

Functional Validation using RNA Interference (RNAi)

To confirm that the inhibition of the identified target is responsible for the observed phenotype, gene silencing techniques such as RNA interference can be used.[][16][17][18]

-

siRNA Transfection:

-

Design or obtain validated small interfering RNAs (siRNAs) targeting the gene of interest (e.g., TUBB1 for β1-tubulin). Use a non-targeting siRNA as a negative control.

-

Transfect a suitable cancer cell line with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.

-

-

Validation of Knockdown:

-

After 24-48 hours, harvest a subset of the cells to confirm target knockdown at the mRNA level (by qRT-PCR) and protein level (by Western blot).

-

-

Phenotypic Analysis:

-

Perform cell viability assays (e.g., MTT or CellTiter-Glo) and cell cycle analysis by flow cytometry on the knockdown cells.

Validation using CRISPR-Cas9

CRISPR-Cas9 technology can be used for precise gene knockout to validate the target's role in the drug's mechanism of action.[20][][22][23][24]

-

gRNA Design and Cloning:

-

Design guide RNAs (gRNAs) targeting a critical exon of the gene of interest.

-

Clone the gRNAs into a Cas9-expressing vector.

-

-

Transfection and Selection:

-

Transfect the gRNA/Cas9 construct into the target cells.

-

Select for transfected cells (e.g., using an antibiotic resistance marker).

-

-

Verification of Knockout:

-

Expand single-cell clones and screen for gene knockout by PCR and Sanger sequencing of the target locus.

-

Confirm the absence of the target protein by Western blot.

-

-

Phenotypic Characterization:

-

Characterize the phenotype of the knockout cells, assessing for effects on cell proliferation, cell cycle progression, and sensitivity to other chemotherapeutic agents. The knockout of a critical target should ideally result in a less aggressive cancer cell phenotype.

-

Signaling Pathways

Microtubule Dynamics and Mitotic Arrest

This compound disrupts the delicate balance of microtubule polymerization and depolymerization. This interference activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (specifically, the G2/M phase of the cell cycle). If the cell is unable to resolve this arrest, it will undergo apoptosis.

References

- 1. icr.ac.uk [icr.ac.uk]

- 2. The path to oncology drug target validation: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Overview of Novel Anticancer Drug Targets | Springer Nature Experiments [experiments.springernature.com]

- 5. Target Identification and Drug Discovery | Oncohema Key [oncohemakey.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 9. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.1. Cellular thermal shift assay [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CETSA [cetsa.org]

- 14. pubs.acs.org [pubs.acs.org]

- 16. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]

- 17. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 18. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - IN [thermofisher.com]

- 20. biocompare.com [biocompare.com]

- 22. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]

- 24. selectscience.net [selectscience.net]

Technical Whitepaper: In Vitro Anticancer Activity of Antitumor Agent-88

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the in vitro anticancer properties of Antitumor Agent-88. It details the agent's cytotoxic and antiproliferative effects across a panel of human cancer cell lines, outlines the experimental protocols used for its evaluation, and elucidates its primary mechanism of action involving the disruption of microtubule dynamics and inhibition of the CYP1A1 enzyme, leading to G2/M cell cycle arrest.

Quantitative Analysis of Cytotoxic Activity

This compound has demonstrated potent and selective cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour incubation period. The agent shows notable efficacy in breast cancer and fibrosarcoma cell lines expressing CYP1A1, with significantly less activity observed in cell lines with low or no expression of this enzyme.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | CYP1A1 Expression | IC50 (nM) |

| MDA-MB-468 | Breast Carcinoma | High | 21[1] |

| SK-BR-3 | Breast Carcinoma | High | 3.2[1] |

| MCF-7 | Breast Carcinoma | Moderate | 200[1] |

| HT-1080 (CYP1A1-transfected) | Fibrosarcoma | High (Engineered) | 30[1] |

| MDA-MB-231 | Breast Carcinoma | Low/Negative | >8600[1] |

Mechanism of Action

The primary mechanism of action for this compound is potent antimitotic activity.[1] The agent disrupts microtubule and cytoskeleton formation, specifically in cancer cells that express the cytochrome P450 enzyme CYP1A1.[1] This disruption leads to a significant halt in the cell division process.

-

Cell Cycle Arrest: Treatment with this compound (50 nM for 48 hours) on susceptible cells results in a significant accumulation of the cell population in the G2/M phase of the cell cycle, with an observed increase of 42%.[1]

-

Enzyme Inhibition: this compound acts as a competitive inhibitor of the CYP1A1 enzyme, with a Ki (inhibition constant) of 1.4 μM.[1] This suggests a high-affinity interaction with the enzyme, which is crucial for its selective activity in CYP1A1-expressing cancer cells.[1]

Experimental Protocols

The following protocols were employed to ascertain the in vitro anticancer activity of this compound.

Cell Culture and Maintenance

-

Cell Lines: MDA-MB-468, SK-BR-3, MCF-7, and MDA-MB-231 human breast cancer cells, and HT-1080 fibrosarcoma cells (both wild-type and transfected with CYP1A1) were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

-

Drug Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the complete culture medium and added to the wells to achieve a range of final concentrations. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 48 hours under standard culture conditions.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., at 50 nM) or vehicle control (DMSO) for 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold Phosphate-Buffered Saline (PBS), and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells are centrifuged, the ethanol is removed, and the cells are washed with PBS. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in the cells.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC50 of this compound.

Proposed Mechanism of Action via Microtubule Disruption

Caption: Agent-88 disrupts microtubules leading to G2/M arrest.

References

An In-depth Technical Guide on Antitumor Agent-88 and the CYP1A1 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-88 has emerged as a potent and selective compound with significant antineoplastic properties, primarily attributed to its mechanism of action involving the inhibition of Cytochrome P450 1A1 (CYP1A1). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the underlying CYP1A1 inhibition pathway. The document includes detailed experimental protocols for key assays, structured data tables for easy comparison of quantitative information, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this promising antitumor agent.

Introduction

Cytochrome P450 enzymes, particularly the CYP1 family, play a crucial role in the metabolic activation of procarcinogens and the deactivation of certain anticancer drugs.[1][2] The overexpression of CYP1A1 in various tumor types has made it an attractive target for cancer therapy and chemoprevention.[3][4][5] this compound is a novel small molecule that has demonstrated potent antimitotic activity and the ability to induce cell cycle arrest in cancer cells expressing CYP1A1.[6] This agent acts as a competitive inhibitor of CYP1A1, highlighting its potential as a targeted therapeutic for specific cancer subtypes.[6] This guide will delve into the technical details of this compound's interaction with the CYP1A1 pathway and its cellular consequences.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism centered on the inhibition of CYP1A1 and subsequent disruption of critical cellular processes.

-

Competitive Inhibition of CYP1A1: this compound demonstrates a high affinity for the CYP1A1 enzyme, acting as a competitive inhibitor with a Ki of 1.4 μM.[6] This inhibition is a key molecular initiating event that triggers its downstream antitumor effects.

-

Antimitotic Activity and G2/M Phase Arrest: In CYP1A1-expressing breast cancer cells, this compound disrupts the microtubule and cytoskeleton network.[6] This disruption leads to a potent antimitotic effect, causing cells to accumulate in the G2/M phase of the cell cycle.[6] Treatment with 50 nM of this compound for 48 hours resulted in a 42% accumulation of cells in the G2/M phase.[6]

-

Selective Cytotoxicity: The cytotoxic effects of this compound are highly selective for cancer cells expressing CYP1A1. For instance, it inhibits the growth of MCF-7 (CYP1A1-expressing) cells with an IC50 of 200 nM, while being inactive against MDA-MB-231 cells (low CYP1A1 expression), which have an IC50 greater than 8600 nM.[6] This selectivity is further demonstrated in HT-1080 fibrosarcoma cells, where the IC50 is 30 nM for cells transfected with CYP1A1.[6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | CYP1A1 Expression | IC50 (nM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | Expressing | 200 | 48 | [6] |

| MDA-MB-231 | Breast Cancer | Low/Negative | >8600 | 48 | [6] |

| MDA-MB-468 | Breast Cancer | Expressing | 21 | Not Specified | [6] |

| SK-BR-3 | Breast Cancer | Expressing | 3.2 | Not Specified | [6] |

| HT-1080 (CYP1A1 transfected) | Fibrosarcoma | High (transfected) | 30 | Not Specified | [6] |

Table 2: CYP1A1 Inhibition Data for this compound

| Parameter | Value | Description | Reference |

| Ki | 1.4 μM | Competitive inhibition constant for CYP1A1 | [6] |

Table 3: In Vivo Efficacy of this compound

| Model System | Tumor Type | Treatment Dose | Outcome | Reference |

| Chick Embryo (chorioallantoic membrane) | HT-1080 (CYP1A1 transfected) | 1 µ g/egg | 49% reduction in tumor weight | [6] |

Signaling and Experimental Workflow Diagrams

CYP1A1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the Aryl Hydrocarbon Receptor (AHR) signaling pathway leading to CYP1A1 expression and the point of inhibition by this compound.

Caption: AHR signaling pathway leading to CYP1A1 expression and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the in vitro effects of this compound.

Caption: Workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the information available.

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 values of this compound.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 50 nM) or vehicle control for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

CYP1A1 Inhibition Assay (EROD Assay)

This protocol is to determine the inhibitory effect of this compound on CYP1A1 activity.

-

Microsome Preparation: Use human liver microsomes or microsomes from cells overexpressing CYP1A1.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, microsomes, and various concentrations of this compound or a known inhibitor (e.g., α-naphthoflavone) as a positive control.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiation of Reaction: Add the CYP1A1 substrate, 7-ethoxyresorufin (EROD), to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an appropriate stop solution (e.g., acetonitrile).

-

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: Calculate the rate of resorufin formation and determine the percent inhibition by Anttumor agent-88. Plot the inhibition data to calculate the IC50 and use Michaelis-Menten and Lineweaver-Burk plots to determine the Ki and the type of inhibition.

Conclusion

This compound represents a promising targeted therapeutic agent for cancers that overexpress CYP1A1. Its mechanism of action, centered on the competitive inhibition of CYP1A1, leads to potent antimitotic effects and selective cancer cell killing. The quantitative data presented in this guide underscores its efficacy in both in vitro and in vivo models. The detailed experimental protocols provided herein will be a valuable resource for researchers and drug development professionals seeking to further investigate and develop this and similar CYP1A1-targeted anticancer agents. Further studies are warranted to explore its full therapeutic potential and to elucidate the complete spectrum of its molecular interactions and downstream effects.

References

- 1. CYP1A inhibitors: Recent progress, current challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Cytochrome P450 Enzymes: A New Approach in Anti-cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Exploring CYP1A1 as anticancer target: homology modeling and in silico inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Effect of Antitumor Agent-88 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-88 is a potent antimitotic compound that has demonstrated significant activity against various cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, maintenance of cell structure, and intracellular transport. This technical guide provides an in-depth overview of the effects of this compound on microtubule dynamics, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways involved in its mode of action.

Introduction to Microtubule Dynamics as a Therapeutic Target

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] The constant transition between polymerization (growth) and depolymerization (shrinkage) of microtubules, a process termed dynamic instability, is crucial for the proper attachment of chromosomes to the spindle and their subsequent segregation into daughter cells.[1][3]

Interference with microtubule dynamics is a clinically validated strategy in cancer therapy.[4] Agents that disrupt microtubule function are broadly classified as microtubule-stabilizing or -destabilizing agents.[3] Both classes of drugs can suppress microtubule dynamics at low concentrations, leading to the activation of the spindle assembly checkpoint, mitotic arrest at the G2/M phase, and ultimately, apoptosis or programmed cell death.[4][5] this compound is classified as a microtubule-disrupting agent, exhibiting potent antimitotic activity.

Quantitative Efficacy of this compound

The cytotoxic and antimitotic activities of this compound have been evaluated in several human cancer cell lines. The available data are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 200 | 48 |

| MDA-MB-468 | Breast Cancer | 21 | Not Specified |

| SK-BR-3 | Breast Cancer | 3.2 | Not Specified |

| MDA-MB-231 | Breast Cancer | >8600 | 48 |

| HT-1080 (CYP1A1 transfected) | Fibrosarcoma | 30 | Not Specified |

Data sourced from MedchemExpress product information.

Table 2: Cell Cycle Effects of this compound

| Cell Line | Concentration (nM) | Exposure Time (h) | G2/M Phase Accumulation (%) |

| Not Specified | 50 | 48 | 42 |

Data sourced from MedchemExpress product information.

Table 3: Enzyme Inhibition Profile of this compound

| Enzyme | Inhibition Constant (Ki) (µM) |

| CYP1A1 | 1.4 |

Data sourced from MedchemExpress product information.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its potent antimitotic effects by directly interfering with the assembly and disassembly of microtubules. This disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Signaling Pathway for Microtubule Disruption-Induced G2/M Arrest

The primary signaling pathway activated by microtubule-disrupting agents like this compound is the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.

Caption: Signaling pathway of microtubule disruption-induced G2/M arrest.

Detailed Experimental Protocols

The following are standard protocols for assessing the effects of compounds like this compound on microtubule dynamics and cell cycle progression.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin. Polymerization is monitored by an increase in turbidity (light scattering) as microtubules are formed.

Experimental Workflow:

Caption: Workflow for a tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Prepare a stock solution of GTP (e.g., 100 mM).

-

Prepare serial dilutions of this compound in the general tubulin buffer. Include positive (e.g., paclitaxel for stabilization, vinblastine for destabilization) and negative (vehicle control) controls.

-

-

Reaction Setup (on ice):

-

In a pre-chilled, clear-bottom 96-well plate, add the appropriate volume of buffer, this compound dilutions, and GTP (final concentration ~1 mM).

-

Initiate the reaction by adding the tubulin solution to each well (final concentration ~3 mg/mL).

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Analyze the curves for changes in the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the plateau phase (steady-state polymer mass) in the presence of this compound compared to controls.

-

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing changes in microtubule morphology and density upon treatment with a compound.

Experimental Workflow:

Caption: Workflow for immunofluorescence staining of microtubules.

Methodology:

-

Cell Culture and Treatment:

-

Seed adherent cancer cells (e.g., MCF-7) onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells, for example, with 4% paraformaldehyde in PBS for 10 minutes at room temperature, or with ice-cold methanol for 5 minutes at -20°C.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (e.g., mouse monoclonal anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) in the dark for 1 hour.

-

Wash with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with a DNA dye such as DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Experimental Workflow:

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells to approximately 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cell pellet and fix by adding the cells dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours or overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Collect the fluorescence data from a sufficient number of events (e.g., 10,000-20,000 cells).

-

Use appropriate software to generate a histogram of DNA content and model the percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a promising anticancer compound that targets a fundamental cellular process – microtubule dynamics. The quantitative data indicate potent activity against specific cancer cell lines, particularly those expressing CYP1A1. Its mechanism of action, involving the disruption of microtubules and subsequent G2/M arrest, is a well-established paradigm for effective cancer chemotherapy. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel microtubule-targeting agents. Future research should focus on elucidating the precise binding site of this compound on tubulin and further exploring its efficacy in preclinical in vivo models.

References

- 1. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 2. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the G2/M Cell Cycle Arrest Mechanism of Antitumor Agent-88

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antitumor agent-88" is a designation for a compound with a mechanism of action analogous to Doxorubicin, a well-documented anthracycline antibiotic used in cancer chemotherapy. This guide is based on the established cellular and molecular effects of Doxorubicin.

Executive Summary

This compound is a potent chemotherapeutic compound that primarily functions by inducing DNA damage, which subsequently triggers a robust DNA Damage Response (DDR). A key consequence of this response is the arrest of the cell cycle at the G2/M transition, preventing damaged cells from entering mitosis. This guide provides a detailed overview of the molecular pathways governing this G2/M arrest, presents quantitative data from relevant studies, outlines key experimental protocols for investigating this mechanism, and includes visualizations of the core signaling and experimental workflows.

Core Mechanism of G2/M Arrest

The cytotoxic effects of this compound are largely mediated through its ability to intercalate into DNA and inhibit the function of topoisomerase II, leading to the formation of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2] This genomic insult activates complex intracellular signaling networks designed to halt cell cycle progression and allow for DNA repair or, if the damage is too severe, trigger apoptosis.

2.1 Induction of DNA Damage and Activation of DDR Pathways

The presence of DSBs is primarily detected by the Ataxia-Telangiectasia Mutated (ATM) kinase, while SSBs and stalled replication forks activate the ATM and Rad3-related (ATR) kinase.[1][3] Upon activation, ATM and ATR phosphorylate a cascade of downstream effector proteins.[4]

Key downstream targets include the checkpoint kinases Chk2 and Chk1 , which are phosphorylated and activated by ATM and ATR, respectively.[3][5] These activated checkpoint kinases are central to enforcing the G2/M checkpoint.

2.2 p53-Dependent and p53-Independent G2/M Arrest

The signaling cascade can proceed through two main branches:

-

p53-Dependent Pathway: In cells with wild-type p53, activated ATM and Chk2 phosphorylate the p53 tumor suppressor protein.[4][5] This stabilizes p53, leading to its accumulation and transcriptional activation of target genes. A critical target is CDKN1A, which encodes the p21 protein. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), including the CDK1/Cyclin B1 complex, thereby contributing to cell cycle arrest.[5]

-

p53-Independent Pathway: G2/M arrest can also be induced independently of p53. Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, Cdc25C).[5] Cdc25 phosphatases are responsible for removing inhibitory phosphates from CDK1. Their inactivation ensures that CDK1 remains in an inactive, phosphorylated state, thus preventing entry into mitosis.[2]

2.3 Inhibition of the CDK1/Cyclin B1 Complex

The ultimate gatekeeper of the G2/M transition is the CDK1/Cyclin B1 complex , also known as the Mitosis-Promoting Factor (MPF).[2][6] The activity of this complex is tightly regulated. For cells to enter mitosis, CDK1 must be dephosphorylated at inhibitory sites (Threonine-14 and Tyrosine-15) by Cdc25C.[7] Treatment with this compound prevents this crucial dephosphorylation by inhibiting Cdc25C via the ATM/ATR and Chk1/Chk2 signaling axes.[5] This leads to an accumulation of inactive, phosphorylated CDK1 and a resultant arrest of cells in the G2 phase.[7] Studies have also shown that doxorubicin treatment can lead to an accumulation of Cyclin B1.[7][8]

Signaling Pathway Visualization

The following diagram illustrates the primary signaling cascade initiated by this compound, leading to G2/M cell cycle arrest.

Caption: this compound induced DNA damage response pathway leading to G2/M arrest.

Quantitative Data Summary

The efficacy of this compound in inducing G2/M arrest has been quantified across various cancer cell lines. The tables below summarize representative data.

Table 1: Cell Cycle Distribution in Human Leukemia Cell Lines After Treatment

| Cell Line | Treatment Condition | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

|---|---|---|---|---|---|

| Molt-4 | Control (Untreated) | 60.5% | 29.3% | 10.2% | [9] |

| 0.25 µg/ml Doxorubicin (2h) | 42.1% | 27.5% | 30.4% | [9] | |

| 1.0 µg/ml Doxorubicin (2h) | 33.6% | 21.1% | 45.3% | [9] | |

| K562 | Control (Untreated) | 52.3% | 35.1% | 12.6% | [9] |

| 0.25 µg/ml Doxorubicin (2h) | 40.2% | 31.5% | 28.3% | [9] |

| | 0.5 µg/ml Doxorubicin (2h) | 35.8% | 28.9% | 35.3% |[9] |

Table 2: G2/M Arrest in B-Cell Lymphoma Lines After 24h Treatment

| Cell Line | Treatment Condition | % Cells in G2/M | Reference |

|---|---|---|---|

| CH12 | Control (Untreated) | ~15% | [2] |

| 100 nM Doxorubicin | ~45% | [2] | |

| Ramos | Control (Untreated) | ~18% | [2] |

| | 100 nM Doxorubicin | ~50% |[2] |

Key Experimental Protocols

5.1 Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[10][11]

5.1.1 Materials

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow Cytometer

5.1.2 Procedure

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include an untreated control.

-

Harvesting: Aspirate the culture medium. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA, and neutralize with complete medium. Collect all cells (including floating cells from the initial medium) by centrifugation at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.[11] The PI fluorescence signal is typically detected in the FL-2 channel. The data is analyzed using appropriate software (e.g., ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases.[11]

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

5.2 Protocol 2: Western Blot Analysis of Key Cell Cycle Proteins

This protocol is used to detect and quantify the expression levels of specific proteins involved in the G2/M checkpoint, such as CDK1, Cyclin B1, and phosphorylated forms of checkpoint proteins.[12][13]

5.2.1 Materials

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-ATM, anti-p-Chk2, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

5.2.2 Procedure

-

Cell Lysis: Treat and harvest cells as described in the flow cytometry protocol. Wash the cell pellet with ice-cold PBS and lyse by incubating in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-Actin is commonly used as a loading control to ensure equal protein loading across lanes.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound effectively induces G2/M cell cycle arrest in cancer cells by activating the DNA Damage Response pathway. Its mechanism involves the ATM/ATR kinases, their downstream effectors Chk1/Chk2, and the ultimate inhibition of the CDK1/Cyclin B1 complex. This blockade of mitotic entry is a critical component of its anticancer activity. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate and further characterize the effects of this and similar DNA-damaging agents.

References

- 1. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]

- 4. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]

- 6. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of cyclin A, B1 and D1 after induction of cell cycle arrest in the Jurkat cell line exposed to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4.5. Cell Cycle Analysis [bio-protocol.org]

- 12. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Selectivity of Antitumor Agent-88: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-88 is an investigational compound that has demonstrated significant potential in preclinical studies. This technical guide provides an in-depth overview of its selectivity for cancer cell lines, detailing its mechanism of action, experimental protocols for evaluation, and relevant signaling pathways.

This compound exhibits potent antimitotic activity by disrupting microtubule polymerization, leading to cell cycle arrest at the G2/M phase.[1][2][3][4] Furthermore, it acts as a competitive inhibitor of Cytochrome P450 1A1 (CYP1A1), an enzyme overexpressed in various tumors, including breast cancer.[1][2][3][4] This dual mechanism of action suggests a potential for selective targeting of cancer cells, particularly those with high CYP1A1 expression.

Data Presentation: Cytotoxicity Profile of this compound

A comprehensive evaluation of the cytotoxic activity of this compound across a panel of cancer cell lines and non-cancerous cell lines is essential to determine its selectivity index. The selectivity index (SI) is a critical parameter in drug development, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window.

Note: As of the latest available information, specific IC50 values for this compound across a broad, comparative panel of cancer and non-cancerous cell lines are not publicly available. The following table is a template illustrating how such data should be presented for a thorough selectivity analysis. The cell lines listed are chosen based on their relevance in cancer research and varying expression levels of CYP1A1.

| Cell Line | Cancer Type | CYP1A1 Expression | IC50 (µM) for this compound | Selectivity Index (SI) vs. Normal Cell Line |

| Cancer Cell Lines | ||||

| MCF-7 | Breast (ER+) | High | Data not available | Calculated value |

| MDA-MB-231 | Breast (Triple-Negative) | High | Data not available | Calculated value |

| A549 | Lung | Moderate | Data not available | Calculated value |

| HeLa | Cervical | Moderate | Data not available | Calculated value |

| HepG2 | Liver | High | Data not available | Calculated value |

| PC-3 | Prostate | Low | Data not available | Calculated value |

| Non-Cancerous Cell Lines | ||||

| MCF-10A | Breast (Normal-like) | Low | Data not available | N/A |

| HFF-1 | Foreskin Fibroblast | Low | Data not available | N/A |

Experimental Protocols

To assess the selectivity of this compound, a series of in vitro assays are required. These protocols provide a framework for generating the data necessary to populate the table above and to further characterize the agent's biological activity.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

-

Materials:

-

Cancer and non-cancerous cell lines

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the agent. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for a period relevant to the cell doubling time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-